molecular formula C9H6BF3KN B15298585 Potassium trifluoro(quinolin-4-yl)borate

Potassium trifluoro(quinolin-4-yl)borate

Cat. No.: B15298585
M. Wt: 235.06 g/mol
InChI Key: UPOZEBRBZYIYHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(quinolin-4-yl)borate typically involves the reaction of quinoline derivatives with potassium trifluoroborate. One common method is the nucleophilic substitution of potassium bromo- or iodomethyltrifluoroborates. This reaction is carried out in the presence of a base such as n-butyllithium (n-BuLi) and trialkyl borates, followed by treatment with potassium hydrogen fluoride (KHF2) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(quinolin-4-yl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of potassium trifluoro(quinolin-4-yl)borate involves its ability to participate in cross-coupling reactions. The compound acts as a boron source, facilitating the formation of carbon-carbon bonds through transmetalation processes. This mechanism is crucial in the Suzuki-Miyaura coupling, where the compound reacts with palladium catalysts to form the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(quinolin-4-yl)borate is unique due to its specific positioning of the trifluoroborate group at the 4-position of the quinoline ring. This positioning can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H6BF3KN

Molecular Weight

235.06 g/mol

IUPAC Name

potassium;trifluoro(quinolin-4-yl)boranuide

InChI

InChI=1S/C9H6BF3N.K/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9;/h1-6H;/q-1;+1

InChI Key

UPOZEBRBZYIYHI-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=NC2=CC=CC=C12)(F)(F)F.[K+]

Origin of Product

United States

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